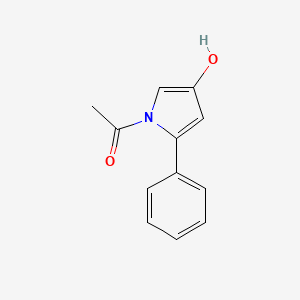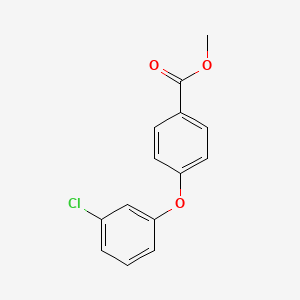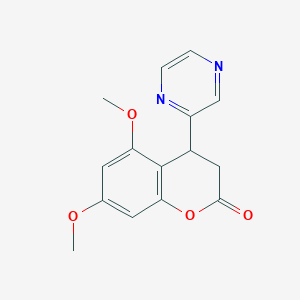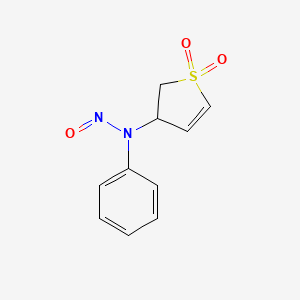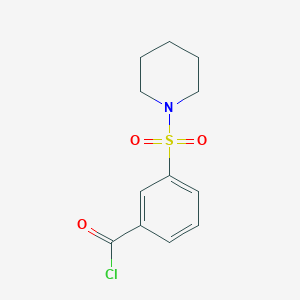![molecular formula C15H21N3O2 B12113364 N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide](/img/structure/B12113364.png)
N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide is a synthetic organic compound characterized by the presence of a pyrrolidine ring, an amide group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Attachment of the Propanoyl Group: The pyrrolidine ring is then reacted with propanoyl chloride in the presence of a base like triethylamine to form 1-(pyrrolidin-1-yl)propan-1-one.
Amidation Reaction: The resulting ketone is then reacted with 3-aminophenylacetamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active site residues, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-{[1-oxo-1-(pyrrolidin-1-yl)propan-2-yl]amino}phenyl)acetamide: vs. : The latter contains a piperidine ring instead of a pyrrolidine ring, which can affect its binding properties and biological activity.
This compound: vs. : The morpholine ring introduces an oxygen atom, potentially altering the compound’s solubility and reactivity.
Uniqueness
The presence of the pyrrolidine ring in this compound provides unique steric and electronic properties that can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
N-[3-[(1-oxo-1-pyrrolidin-1-ylpropan-2-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C15H21N3O2/c1-11(15(20)18-8-3-4-9-18)16-13-6-5-7-14(10-13)17-12(2)19/h5-7,10-11,16H,3-4,8-9H2,1-2H3,(H,17,19) |
InChI Key |
VGNFVOLSPRZDSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1)NC2=CC(=CC=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


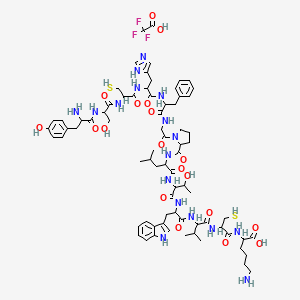



![1H-Indole-2,3-dione, 5-methyl-1-[4-(1-naphthalenyloxy)butyl]-](/img/structure/B12113317.png)

